molecular formula C14H16N4O2S B5785265 N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B5785265
M. Wt: 304.37 g/mol
InChI Key: CZKHYUHYTLPRID-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation Reaction: The thiadiazole derivative is then reacted with 3-(2-METHYLPROPANAMIDO)BENZAMIDE under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar compounds include other thiadiazole derivatives with different substituents.

    Thiadiazole Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

3-(2-methylpropanoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8(2)12(19)15-11-6-4-5-10(7-11)13(20)16-14-18-17-9(3)21-14/h4-8H,1-3H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKHYUHYTLPRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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